molecular formula C24H26N4O2S B2877662 N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1005300-70-8

N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2877662
CAS RN: 1005300-70-8
M. Wt: 434.56
InChI Key: OUVPNTFQDCDYFT-UHFFFAOYSA-N
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Description

“N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a chemical compound with the molecular formula C24H26N4O2S and a molecular weight of 434.56. It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains a carboxamide group, a diethylamino group, and a methoxyphenyl group.

Scientific Research Applications

Metabolic Pathways and Disposition

Research on compounds structurally related to N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide often focuses on understanding their metabolic pathways and disposition within biological systems. For example, the study of the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, in humans revealed comprehensive insights into its elimination and principal circulating components in plasma, indicating extensive metabolism and negligible excretion of the unchanged compound (Renzulli et al., 2011).

Environmental and Dietary Exposures

Investigations into the environmental and dietary exposures of similar compounds highlight their presence in various sources and potential impacts on human health. For instance, a study on the dietary assessment of xenobiotics derived from food processing in an adult Spanish sample explored the intake of heterocyclic amines (HAs) and polycyclic aromatic hydrocarbons (PAHs), indicating the importance of understanding exposure levels to recommend dietary adjustments (Zapico et al., 2022).

Potential Therapeutic Applications

While excluding specific drug use and dosage information, it's worth noting that research into similar compounds often explores their potential therapeutic applications. Studies on the metabolic pathways, toxicity profiles, and efficacy against certain conditions or diseases contribute valuable knowledge for developing new treatments.

Biomonitoring and Risk Assessment

Biomonitoring studies, such as those assessing albumin adducts of cooked meat carcinogens like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in humans, provide critical data for evaluating exposure levels and potential health risks associated with these compounds. Such research helps in understanding the biologically effective doses and the implications for human health (Bellamri et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies. Thiazoles are found in many biologically active compounds and have been observed to have several biological activities such as antimicrobial, antifungal, and antitumor or cytotoxic activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Given the known activities of other thiazole compounds, it could be of interest for further study in areas such as antimicrobial, antifungal, and antitumor research .

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-5-27(6-2)19-11-9-18(10-12-19)25-23(29)22-16(3)28-15-21(26-24(28)31-22)17-7-13-20(30-4)14-8-17/h7-15H,5-6H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVPNTFQDCDYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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